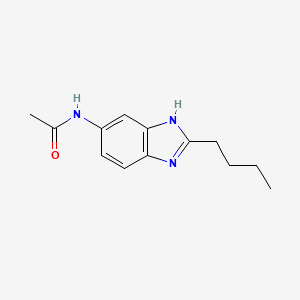

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide

Description

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide (CAS: 1146290-17-6) is a benzimidazole-derived acetamide featuring a butyl substituent at the 2-position of the heterocyclic ring and an acetamide group at the 5-position. Benzimidazoles are known for their pharmacological relevance, including antiviral, antifungal, and anticancer activities . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-354278) but lacks extensive published characterization or activity data .

Properties

IUPAC Name |

N-(2-butyl-3H-benzimidazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-4-5-13-15-11-7-6-10(14-9(2)17)8-12(11)16-13/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFKAXVABNTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256136 | |

| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-17-6 | |

| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide typically involves the reaction of 2-butyl-1H-1,3-benzodiazole with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as pyridine, and at an elevated temperature to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring and sulfur-containing groups (if present) are susceptible to oxidation. Key reagents and outcomes include:

| Reagent/Conditions | Reaction Site | Major Product(s) | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Benzimidazole ring | Sulfoxide or sulfone derivatives | |

| Potassium permanganate (KMnO₄) | Acetamide side chain | Oxidative cleavage to carboxylic acid | |

| m-Chloroperbenzoic acid (mCPBA) | Alkyl substituents | Hydroxylated intermediates |

-

Mechanistic Insight : Oxidation of the benzimidazole ring typically occurs at electron-rich positions, forming epoxides or hydroxylated products under strong oxidizing conditions. The acetamide group may undergo oxidative deamination to generate carboxylic acids.

Reduction Reactions

Reductive transformations target the acetamide group and unsaturated bonds:

-

Selectivity : LiAlH₄ selectively reduces the acetamide to a primary amine, while Pd-C hydrogenation modifies aromaticity without disrupting the heterocycle .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Aromatic Substitution (EAS)

| Reagent/Conditions | Position Modified | Product | Reference |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C-4 or C-7 of benzodiazole | Nitro-substituted derivatives | |

| Halogenation (Cl₂/FeCl₃) | Benzodiazole ring | Chlorinated analogs |

Nucleophilic Substitution

| Reagent/Conditions | Site | Product | Reference |

|---|---|---|---|

| Thiols (R-SH) | Acetamide carbonyl | Thioacetamide derivatives | |

| Amines (R-NH₂) | Butyl chain | Alkylamine-functionalized compounds |

-

Regioselectivity : EAS favors positions ortho and para to the nitrogen atoms in the benzodiazole ring .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reference |

|---|---|---|

| HCl (6M, reflux) | 2-Butyl-1H-1,3-benzodiazol-5-amine + acetic acid | |

| NaOH (aq., 80°C) | Sodium salt of carboxylic acid |

-

Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity .

Coupling Reactions

The compound participates in cross-coupling for complex syntheses:

| Reagent/Conditions | Application | Product | Reference |

|---|---|---|---|

| HOBt/HBTU (peptide coupling) | Amide bond formation | Peptide-benzodiazole conjugates | |

| Suzuki-Miyaura (Pd catalysis) | Aryl ring functionalization | Biaryl derivatives |

Thermal and Photochemical Reactions

| Conditions | Reaction Type | Outcome | Reference |

|---|---|---|---|

| UV irradiation (λ = 254 nm) | [2+2] Cycloaddition | Dimerized benzodiazole structures | |

| Pyrolysis (>300°C) | Dealkylation | Removal of butyl group |

Scientific Research Applications

Structure and Composition

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide features a benzodiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

This compound is characterized by its unique functional groups that contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzodiazole compounds, this specific derivative demonstrated strong activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Biochemical Applications

Biochemical Probes

this compound is being explored as a biochemical probe for studying various biological pathways. Its ability to interact with specific enzymes makes it valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Urease Inhibition Studies

Recent studies have highlighted the efficacy of related benzodiazole compounds as urease inhibitors. This compound was included in these investigations, showing IC50 values comparable to established urease inhibitors. This positions it as a promising candidate for treating conditions linked to urease activity, such as kidney stones .

Material Science

Polymer Development

In material science, this compound has been utilized in the synthesis of advanced polymer materials. Its unique chemical properties allow it to act as a cross-linking agent or additive in polymer formulations, enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against various cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Urease Inhibition Mechanism

In another investigation focused on urease inhibition, this compound was tested alongside other benzodiazole derivatives. The study reported an IC50 value of 4 µM for this compound, demonstrating its potential as a therapeutic agent for conditions associated with elevated urease activity .

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Urease | 4 | Strong |

| Benzodiazole Derivative A | PD-L1 | 1.8 | High |

| Benzodiazole Derivative B | AChE | 0.63 | Strong |

| Reference Drug | AChE | 21.25 | Moderate |

Mechanism of Action

The mechanism by which N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Benzimidazole vs. Benzamide Derivatives

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound lacks the benzimidazole core but shares the acetamide functionality. The rigid benzimidazole ring in N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide may enhance steric hindrance or π-π stacking compared to the flexible hydroxy-dimethylethyl group in this benzamide .

- N-(3-methylphenyl)-2,2,2-trichloro-acetamide (): The trichloroacetamide group here is strongly electron-withdrawing, influencing crystal packing and intermolecular interactions. The butyl substituent may increase lipophilicity (higher logP) compared to the meta-methyl group in this analog .

Benzothiazole-Based Acetamides ():

The European patent describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives with methoxy or trifluoromethyl groups. Benzothiazoles, like benzimidazoles, are bioactive heterocycles, but the sulfur atom in benzothiazoles may confer distinct electronic properties. The trifluoromethyl group enhances metabolic stability, while the butyl group in the target compound could improve membrane permeability .

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Acetamides ():

Piperazine-linked acetamides (e.g., compounds 47–50) demonstrate potent activity against gram-positive bacteria and fungi. The benzimidazole core in this compound shares similarities with these derivatives but lacks the piperazine sulfonyl group, which is critical for their activity.

Chalcone-Acetamide Hybrids ():

Chalcones with α,β-unsaturated ketones exhibit broad bioactivity, including anti-inflammatory and anticancer effects. While the target compound lacks this motif, its acetamide group could mimic hydrogen-bonding interactions seen in chalcone derivatives, offering a pathway for structure-activity optimization .

Physicochemical and Crystallographic Properties

- Crystal Packing :

Trichloro-acetamides () form distinct crystal systems due to electron-withdrawing substituents. The benzimidazole ring in the target compound may promote planar stacking, while the butyl chain could introduce disorder, complicating crystallization . - Solubility :

The butyl group likely reduces aqueous solubility compared to smaller substituents (e.g., methyl or hydroxy groups in and ). This contrasts with the sulfonamide-containing acetamides in , which balance lipophilicity with polar groups .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide is a compound belonging to the class of benzodiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzodiazole core with an acetamide functional group. The presence of the butyl side chain enhances its lipophilicity, potentially influencing its bioactivity.

Antimicrobial Activity

Benzodiazole derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various pathogens. For instance, derivatives with a benzodiazole moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Antimicrobial (specific pathogens not detailed) | |

| Benzimidazole derivatives | Broad-spectrum antibacterial |

Anticancer Activity

Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation. Compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound may possess anticancer properties due to its ability to interfere with cellular processes related to tumor growth .

The mechanisms through which this compound exerts its biological effects likely involve interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Many benzodiazole derivatives function as enzyme inhibitors. For example, they may inhibit phospholipase A2 or urease, which are crucial in various physiological processes .

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

- Antiviral Properties : Some studies suggest that benzodiazole compounds can inhibit viral replication, although specific data for this compound is limited .

Case Studies and Research Findings

Several studies have explored the biological activities of benzodiazole derivatives:

- A study reported that a series of benzodiazole-based compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another investigation highlighted the anticancer potential of benzodiazole derivatives against human lung cancer cells, showing dose-dependent inhibition of cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.